![molecular formula C6H5N5O2 B1370294 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 31040-15-0](/img/structure/B1370294.png)
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
説明
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 31040-15-0. It has a molecular weight of 179.14 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 1S/C6H5N5O2/c7-6-8-5-2-1-4 (11 (12)13)3-10 (5)9-6/h1-3H, (H2,7,9). This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
-
- Application : The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They have been found to have remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific domain of application. For example, in medicinal chemistry, these compounds would typically be synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) for their biological activity .
- Results or Outcomes : The results or outcomes would also depend on the specific domain of application. For example, in medicinal chemistry, the results might include data on the compound’s efficacy in treating a particular disease, its toxicity, and its pharmacokinetic properties .
-
- Application : The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture due to their remarkable biological activities, such as herbicidal and antifungal .
- Methods of Application : In agriculture, these compounds would typically be applied as sprays or soil treatments to control weeds or fungal pathogens .
- Results or Outcomes : The results might include data on the compound’s efficacy in controlling a particular weed or fungal pathogen, its toxicity to non-target organisms, and its environmental fate .
-
- Application : Some synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series have shown significant anticonvulsant activity .
- Methods of Application : These compounds would typically be synthesized in a laboratory and then tested in vitro or in vivo for their anticonvulsant activity .
- Results or Outcomes : For example, Deng et al. identified a compound with significant anticonvulsant activity (ED 50 = 19.7 mg/Kg) and a protection index (PI = 34.8) much higher than the standard drugs carbamazepine, phenytoin .
-
- Application : Some [1,2,4]triazolo[1,5-a]pyrimidines have shown potential as cardiovascular vasodilators .
- Methods of Application : These compounds would typically be synthesized in a laboratory and then tested in vitro or in vivo for their vasodilatory activity .
- Results or Outcomes : The results might include data on the compound’s efficacy in dilating blood vessels, its toxicity, and its pharmacokinetic properties .
-
Anti-Inflammatory and Analgesic
- Application : Some [1,2,4]triazolo[1,5-a]pyrimidines have shown potential as anti-inflammatory and analgesic agents .
- Methods of Application : These compounds would typically be synthesized in a laboratory and then tested in vitro or in vivo for their anti-inflammatory and analgesic activity .
- Results or Outcomes : The results might include data on the compound’s efficacy in reducing inflammation or pain, its toxicity, and its pharmacokinetic properties .
-
- Application : Some [1,2,4]triazolo[1,5-a]pyrimidines have shown potential as anticancer agents .
- Methods of Application : These compounds would typically be synthesized in a laboratory and then tested in vitro or in vivo for their anticancer activity .
- Results or Outcomes : The results might include data on the compound’s efficacy in inhibiting cancer cell growth, its toxicity, and its pharmacokinetic properties .
-
Fatty Acid-Binding Proteins (FABPs) Isoforms
- Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application : These compounds would typically be synthesized in a laboratory and then tested in vitro or in vivo for their activity against FABP4 and FABP5 .
- Results or Outcomes : The results might include data on the compound’s efficacy in inhibiting FABP4 and FABP5, its toxicity, and its pharmacokinetic properties .
-
- Application : Cancer prevention agents are significant compounds which reduce or eliminate the free radicals and therefore protect the cells against oxidative injury .
- Methods of Application : These compounds would typically be synthesized in a laboratory and then tested in vitro or in vivo for their antioxidant activity .
- Results or Outcomes : The results might include data on the compound’s efficacy in reducing or eliminating free radicals, its toxicity, and its pharmacokinetic properties .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302-H315-H320-H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation. Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and providing instructions in case of ingestion or skin contact .
特性
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDCZNFMJEQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618458 | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
31040-15-0 | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31040-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)
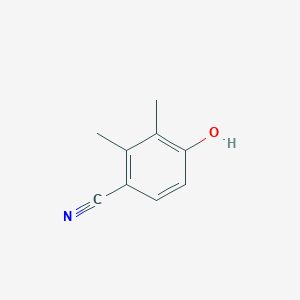
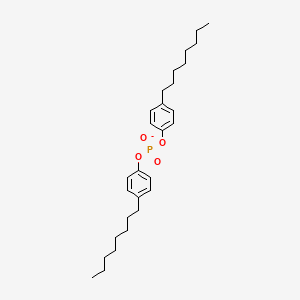
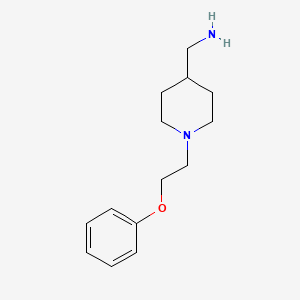
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
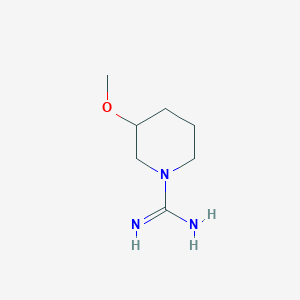
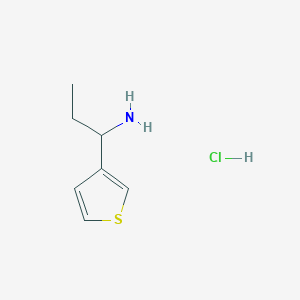
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
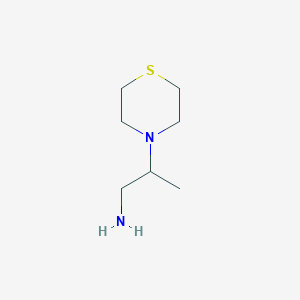
![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)
![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)